N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 1,2,3-triazole moiety via an ethyl spacer. Its structure combines the electron-rich furan ring with the hydrogen-bonding capability of the triazole group, making it a candidate for diverse biological applications. This article compares its chemical framework, synthesis, and inferred biological activities with similar compounds.
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-9(8-2-1-7-15-8)10-5-6-13-11-3-4-12-13/h1-4,7H,5-6H2,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSIPPFNHUXHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide comprises a furan-2-carboxamide group linked via an ethyl spacer to a 2H-1,2,3-triazole ring. The triazole’s 2H designation indicates substitution at the second nitrogen, necessitating regioselective synthesis to avoid 1H-1,2,3-triazole isomers.
Retrosynthetic Disconnection
The compound dissects into two fragments:
- Furan-2-carboxylic acid : Sourced via oxidation of furfural or commercial availability.
- 2-(2H-1,2,3-Triazol-2-yl)ethylamine : Synthesized via CuAAC or alkylation of preformed triazoles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
General Procedure for Triazole Formation
CuAAC, a cornerstone of click chemistry, enables regioselective triazole synthesis. Adapting protocols from and, the reaction involves:
- Alkyne precursor : Propargylamine (HC≡C-CH2-NH2).
- Azide precursor : Phenyl azide or substituted analogs.
- Catalyst : CuSO4/sodium ascorbate in THF/H2O (1:1).
Example protocol :
- Combine propargylamine (1 eq), phenyl azide (1.5 eq), CuSO4 (0.5 eq), and sodium ascorbate in THF/H2O.
- Stir at room temperature for 12 hours.
- Purify via flash chromatography (hexane/ethyl acetate).
Outcome : 1-(2-Aminoethyl)-4-phenyl-1H-1,2,3-triazole (yield: 75–85%).
Amide Coupling Strategies
Activation of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride:
- Reflux furan-2-carboxylic acid with SOCl2 (2 eq) in anhydrous DCM.
- Remove excess reagent under vacuum to yield furan-2-carbonyl chloride.
Coupling with 2-(2H-1,2,3-Triazol-2-yl)ethylamine
The amine intermediate reacts with activated furan-2-carboxylic acid under Schotten-Baumann conditions:
- Dissolve 2-(2H-1,2,3-triazol-2-yl)ethylamine (1 eq) in anhydrous THF.
- Add furan-2-carbonyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C.
- Warm to room temperature, stir for 4 hours, and isolate via filtration.
Yield : 68–72% after recrystallization (ethanol/water).
Alternative Synthetic Routes
Alkylation of Preformed Triazoles
Patent EP0331395A1 describes alkylation of triazole derivatives with halogenated intermediates:
One-Pot Tandem Synthesis
Combining CuAAC and amide coupling in a single vessel reduces purification steps:
- Perform CuAAC with propargylamine and furan-2-carbonyl azide.
- Directly treat the crude triazole-ethylamine with SOCl2 to form the amide.
Yield : 60–65% (over two steps).
Optimization and Characterization
Reaction Condition Screening
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% CuSO4 | Maximizes rate |
| Solvent | THF/H2O (1:1) | Enhances solubility |
| Temperature | Room temperature | Minimizes byproducts |
| Reaction Time | 12 hours | Completes cycloaddition |
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the furan ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Substituent Variations
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromo-4-(7-chlorobenzo[b]thiophen-2-yl)pyrimidin-2-amine
- Structural Differences : Replaces the furan-2-carboxamide with a pyrimidin-2-amine group and introduces bromo and chlorobenzo[b]thiophene substituents .
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)
- Structural Differences : Features a nitro group at the furan 5-position and a cyclohexylamine substituent instead of the triazole-ethyl group .
- Functional Impact: The nitro group may confer trypanocidal activity but could increase toxicity risks due to metabolic reduction to reactive intermediates.
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3)
Heterocycle Replacements
N-[5-Phenyl-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a5)
- Structural Differences : Replaces the triazole-ethyl group with a phenyl-substituted 1,3,4-oxadiazole ring .
- Implications : The oxadiazole’s electron-withdrawing nature may alter electronic distribution, affecting binding to enzymatic targets (e.g., insect growth regulators).
N-(2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide
- Structural Differences: Utilizes a dihydropyrano-pyrazole scaffold with a trifluoromethyl group instead of triazole .
Physicochemical and Spectroscopic Properties
- NMR Profiles :
- Molecular Weight and Solubility :
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This compound features a furan ring connected to a triazole structure via an ethyl linker, which enhances its reactivity and biological interactions. The compound's unique structure allows it to participate in various chemical reactions and biological processes, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of the Triazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often using copper catalysts.
- Coupling with Furan : The triazole derivative is then coupled with furan-2-carboxylic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Antimicrobial Properties
This compound has shown significant antimicrobial activity in various studies. For instance, derivatives of triazole compounds have been explored for their efficacy against bacterial strains and fungi. The incorporation of the triazole ring has been linked to enhanced antimicrobial properties compared to non-triazole counterparts .
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit potential anticancer properties by inhibiting cancer cell proliferation. For example, studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been noted for its potential to inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). This inhibition could provide therapeutic benefits in conditions like Alzheimer's disease by enhancing cholinergic transmission .
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that this compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .
Compound MIC (µg/mL) Target Pathogen This compound 8 E. coli Control Antibiotic 16 E. coli -
Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Compound IC50 (µM) Cell Line This compound 10 MCF-7 Doxorubicin 15 MCF-7
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Binding Affinity : The triazole ring can coordinate with metal ions in enzyme active sites, enhancing binding affinity.
- Hydrogen Bonding : The carboxamide group facilitates hydrogen bonding with target proteins or enzymes.
- Hydrophobic Interactions : The furan ring contributes to hydrophobic interactions that stabilize the binding to biological targets.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | Anhydrous THF | Minimizes hydrolysis | |
| Catalyst | DMAP (10 mol%) | Accelerates coupling | |
| Temperature | 0–25°C | Prevents side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
